4-Methoxybenzaldehyde azine

Description

Contextualization of Anisaldazine within Azine Chemistry Research

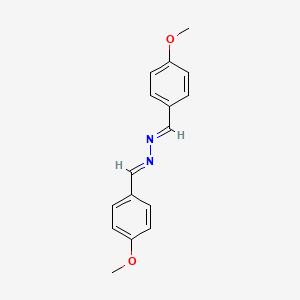

Anisaldazine, systematically known as 4,4'-dimethoxybenzylideneazine, is a symmetrical aromatic azine. researchgate.net Azines are a class of chemical compounds characterized by the functional group C=N-N=C. Anisaldazine is synthesized through a condensation reaction between two equivalents of an aromatic aldehyde, specifically p-anisaldehyde, and one equivalent of hydrazine (B178648). rsc.orgrri.res.in

Significance of Anisaldazine in Contemporary Materials Science and Condensed Matter Physics

The primary significance of Anisaldazine in advanced research lies in its properties as a thermotropic liquid crystal. metu.edu.tr Liquid crystals are phases of matter that exhibit properties between those of a conventional liquid and a solid crystal. Anisaldazine is specifically known for forming a nematic phase, a state where the constituent molecules have long-range orientational order but no long-range positional order. journalijar.com

Its importance stems from its use as a model compound for studying the fundamental physics of liquid crystals. Researchers have extensively investigated its phase transitions, particularly the solid-to-nematic and the nematic-to-isotropic liquid transitions. researchgate.nettandfonline.comheraeus-covantics.com Key research findings include:

Phase Transition Temperatures : The specific heat of Anisaldazine has been analyzed by differential scanning calorimetry (DSC) to pinpoint its transition temperatures. The solid-to-nematic transition occurs at approximately 168.9°C, and the nematic-to-isotropic transition takes place at around 180.5°C - 182.1°C. researchgate.nettandfonline.com

Orientational Order : Studies have measured the refractive indices of Anisaldazine in its crystalline, nematic, and isotropic phases to determine the orientational order parameter. journalijar.com This parameter quantifies the degree of alignment of the molecules within the nematic phase. The behavior of Anisaldazine's order parameter is often compared to other classic nematic liquid crystals like p-azoxyanisole (PAA) and p-azoxyphenetole. journalijar.com

Physical Properties : The flow behavior, viscosity, and surface tension of Anisaldazine in its nematic and isotropic states have been documented, providing crucial data that helps define the physical anomalies that occur at phase transitions. metu.edu.tr

These detailed investigations have contributed significantly to the theoretical understanding of the nematic state and the nature of weak first-order phase transitions.

Historical Development of Research on Anisaldazine

The scientific study of Anisaldazine can be traced back to early 20th-century organic chemistry. For instance, research published in the 1930s describes its use as a reactant in Grignard reactions for the synthesis of more complex molecules. tandfonline.com

However, the most intensive period of research on Anisaldazine began in the 1960s, coinciding with the burgeoning interest in the physics and materials science of liquid crystals. A 1963 study investigated the flow properties of Anisaldazine, alongside p-azoxyanisole, providing new data on its density and transition temperatures. metu.edu.tr Throughout the late 1960s and early 1970s, it became a subject of numerous experimental studies. Research from this era includes detailed measurements of its surface tension, specific heat at phase transitions, and the orientational order in its nematic phase. journalijar.com These foundational studies helped establish Anisaldazine as a reference material in the field of condensed matter physics.

Data Tables

Table 1: Chemical Identification of Anisaldazine

| Identifier | Value |

| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]methanimine |

| Common Names | Anisaldazine, p-Anisaldazine, p-Anisalazine, 4,4'-Dimethoxybenzylideneazine researchgate.net |

| CAS Registry No. | 2299-73-2 researchgate.net |

| Molecular Formula | C₁₆H₁₆N₂O₂ researchgate.net |

| Molar Mass | 268.31 g/mol researchgate.net |

Table 2: Physical and Thermal Properties of Anisaldazine

| Property | Value |

| Boiling Point | 390.6 °C at 760 mmHg |

| Solid-Nematic Transition (TSN) | 168.9 °C researchgate.nettandfonline.com |

| Nematic-Isotropic Transition (TNI) | 180.5 °C - 182.1 °C researchgate.nettandfonline.com |

| Density | 1.05 g/cm³ |

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-19-15-7-3-13(4-8-15)11-17-18-12-14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAKQZXLNBBOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310747 | |

| Record name | 4-Methoxybenzaldehyde azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2299-73-2 | |

| Record name | 4-Methoxybenzaldehyde azine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2299-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-methoxy-, 2-[(4-methoxyphenyl)methylene]hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzaldehyde azine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-methoxy-, 2-[(4-methoxyphenyl)methylene]hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Anisaldazine Systems

Established Synthetic Pathways to Anisaldazine and its Analogues

The primary methods for synthesizing anisaldazine and related azines involve condensation reactions and dehydrogenative coupling approaches.

The most common and straightforward method for the synthesis of anisaldazine is the condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and hydrazine (B178648). soeagra.comrsc.org This reaction typically involves the reaction of two equivalents of the aldehyde with one equivalent of hydrazine, often in a suitable solvent like ethanol (B145695) or water. The reaction proceeds via the initial formation of a hydrazone, which then reacts with a second molecule of the aldehyde to form the symmetrical azine, with water as the only byproduct. soeagra.comrsc.org

The general mechanism involves a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the hydrazone intermediate. This intermediate is often more reactive than hydrazine itself towards the aldehyde, leading to the rapid formation of the aldazine. rsc.org The reaction can be catalyzed by acids, such as acetic or formic acid, particularly in the case of less reactive ketones. rsc.org

A variety of aldehydes can be used in this reaction to produce a range of substituted azine derivatives. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and purity of the resulting anisaldazine or its analogues.

An alternative and more recent approach to the synthesis of azine compounds, including analogues of anisaldazine, is through dehydrogenative coupling reactions. These methods offer a different synthetic strategy, often involving the use of a catalyst.

One such method involves the catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols. nih.govorganic-chemistry.org This process can lead to the direct synthesis of arylhydrazones, which are precursors to azines. While this specific approach focuses on arylhydrazones, it highlights the potential of dehydrogenative coupling in forming the C=N bond essential for azine structures. The reaction is noted for its high selectivity towards the hydrazone without the formation of N-alkylated byproducts. nih.govorganic-chemistry.org

Another relevant strategy is the nickel-catalyzed dehydrogenative coupling of alcohols with hydrazines. nih.gov This method demonstrates the synthesis of C-N coupled products from various alcohols and arylhydrazines. Notably, this catalytic system has been extended to the synthesis of ketazines from hydrazine monohydrate and secondary alcohols, indicating its applicability to the formation of the N=C bond in azine systems. nih.gov Palladium-catalyzed dehydrogenative coupling has also been shown to be an efficient strategy for constructing various heterocyclic scaffolds, which can be conceptually related to azine synthesis. mdpi.com While not a direct synthesis of anisaldazine, these methods represent modern catalytic approaches that could potentially be adapted for its synthesis.

Condensation Reactions with Hydrazine and Aldehydes

Functionalization Strategies and Derivative Synthesis

The functionalization of the anisaldazine scaffold and the synthesis of its derivatives are crucial for tuning its chemical and physical properties for specific applications.

Substituted anisaldazine derivatives can be synthesized by employing substituted p-anisaldehydes or other aromatic aldehydes in the condensation reaction with hydrazine. This allows for the introduction of a wide variety of functional groups onto the aromatic rings of the azine structure. For example, derivatives with different substituents on the phenyl rings can be prepared to study their influence on the molecule's properties. mdpi.comjapsonline.com The synthesis of various substituted benzimidazole (B57391) derivatives, which also involves condensation reactions, showcases the broad applicability of this synthetic strategy for creating libraries of related compounds. japsonline.comorganic-chemistry.org

The synthesis of N-substituted isatin (B1672199) derivatives provides another example of how substitution can be achieved on a heterocyclic core, which is a strategy that can be conceptually applied to the modification of the anisaldazine framework. nih.gov Post-synthetic modification of related hydrazone-Schiff bases through condensation with aldehyde vapors has also been demonstrated, suggesting a potential route for further functionalization of pre-formed azines. nih.gov

The electronic and steric properties of substituents on the starting aldehydes can significantly influence the synthesis of anisaldazine derivatives. techscience.comnumberanalytics.com

Steric Effects: Steric hindrance from bulky substituents near the carbonyl group can impede the approach of the hydrazine nucleophile, thereby slowing down or even preventing the condensation reaction. rsc.org The size and position of substituents can influence the geometry of the transition state and the final product. In the synthesis of other heterocyclic systems, the steric effect of substituents has been shown to be a dominant factor in determining the reaction outcome. techscience.com

The interplay between electronic and steric effects is crucial in determining the feasibility and efficiency of synthesizing specific anisaldazine derivatives. numberanalytics.com Careful consideration of these factors is necessary for the rational design and synthesis of new functionalized azine compounds.

Interactive Table: Impact of Substituents on Synthesis

| Substituent Property | Effect on Aldehyde | Predicted Impact on Reaction Rate with Hydrazine |

| Electron-Donating Group (e.g., -OCH3, -CH3) | Increases electron density at carbonyl carbon | May decrease rate of nucleophilic attack |

| Electron-Withdrawing Group (e.g., -NO2, -CN) | Decreases electron density at carbonyl carbon | May increase rate of nucleophilic attack |

| Small Steric Profile (e.g., -H, -F) | Minimal hindrance at reaction center | Favors efficient reaction |

| Large Steric Profile (e.g., -t-Bu) | Significant hindrance at reaction center | May hinder or prevent reaction |

Synthesis of Substituted Anisaldazine Derivatives

Green Chemistry Approaches in Anisaldazine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in These principles are increasingly being applied to the synthesis of organic compounds, including anisaldazine and its derivatives.

Key green chemistry considerations for anisaldazine synthesis include:

Atom Economy: The condensation reaction of aldehydes with hydrazine to form azines is inherently atom-economical, as the primary byproduct is water. soeagra.comrsc.orgmlsu.ac.in Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Safer Solvents: Traditional syntheses often use organic solvents. Green approaches focus on using more environmentally benign solvents such as water or ethanol, or even performing the reaction under solvent-free conditions. ugent.bemdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. mlsu.ac.in Microwave-assisted synthesis is another green technique that can reduce reaction times and energy usage. nih.gov

Use of Renewable Feedstocks: While anisaldehyde is commonly derived from petrochemical sources, there is growing interest in sourcing starting materials from renewable resources. ugent.bersc.org

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, can improve reaction efficiency and reduce waste. nih.govmdpi.commlsu.ac.in

The development of one-pot procedures and the use of chemometric monitoring can also contribute to a greener synthetic process by reducing the number of work-up and purification steps and providing better reaction control. nih.govresearchgate.net The overarching goal is to develop synthetic routes to anisaldazine and its derivatives that are not only efficient but also environmentally sustainable. rsc.org

Advanced Characterization Techniques and Spectroscopic Analysis in Anisaldazine Research

Spectroscopic Investigations

Spectroscopy plays a pivotal role in the study of anisaldazine, providing detailed insights into its electronic and structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Anisaldazine Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of anisaldazine in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netresearchgate.net

In the ¹H NMR spectrum of anisaldazine, specific chemical shifts are observed for the different types of protons present in the molecule. The protons of the methoxy (B1213986) group (–OCH₃) typically appear as a singlet, while the protons of the aromatic rings and the azomethine group (–CH=N–) exhibit distinct signals. researchgate.net The integration of these signals confirms the number of protons in each environment, and the coupling patterns can provide information about the connectivity of the atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in anisaldazine gives rise to a separate signal, allowing for the complete assignment of the carbon framework. researchgate.netresearchgate.net

Table 1: Representative NMR Data for Anisaldazine

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.8 - 3.9 | Singlet | Methoxy (–OCH₃) protons |

| ¹H | 6.9 - 7.9 | Multiplet | Aromatic protons |

| ¹H | 8.5 - 8.6 | Singlet | Azomethine (–CH=N–) proton |

| ¹³C | ~55 | Quartet | Methoxy (–OCH₃) carbon |

| ¹³C | 114 - 162 | Multiple signals | Aromatic carbons |

| ¹³C | ~161 | Singlet | Azomethine (–CH=N–) carbon |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Anisaldazine Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the anisaldazine molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the conjugated π-electron system of the molecule. researchgate.net

Anisaldazine typically exhibits strong absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic rings and the azomethine groups. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. researchgate.netresearchgate.net

Table 2: Typical UV-Vis Absorption Data for Anisaldazine

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~290 - 360 nm | High | π → π* |

Note: The exact λmax and ε values can be influenced by the solvent and concentration.

Infrared and Raman Spectroscopic Probes of Anisaldazine Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of the anisaldazine molecule. jaihindcollege.comresearchgate.net These techniques provide a molecular fingerprint, allowing for the identification of characteristic functional groups and the study of intermolecular interactions.

The IR spectrum of anisaldazine shows characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key vibrational modes include the C=N stretching of the azine group, C–H stretching and bending of the aromatic rings and methoxy groups, and C–O stretching of the ether linkage. The absence of a C=O stretching band confirms the formation of the azine from the parent aldehyde. jaihindcollege.com

Raman spectroscopy provides information about similar vibrational modes but is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational spectrum of anisaldazine.

Table 3: Key Infrared Absorption Bands for Anisaldazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1600 - 1625 | C=N Stretch | Azine (–CH=N–N=CH–) |

| ~1500 - 1600 | C=C Stretch | Aromatic Ring |

| ~1240 - 1260 | Asymmetric C–O–C Stretch | Aryl Ether |

| ~1020 - 1040 | Symmetric C–O–C Stretch | Aryl Ether |

| ~2830 - 2850 | C–H Stretch | Methoxy (–OCH₃) |

Note: Peak positions and intensities can vary based on the sample state (solid or liquid crystal) and temperature.

Photoluminescent Properties and Emission Spectroscopy of Anisaldazine and its Derivatives

Anisaldazine and its derivatives have been shown to exhibit photoluminescent properties, particularly in the solid and liquid crystal states. researchgate.net Upon excitation with ultraviolet light, these compounds can emit light in the visible region, a phenomenon that is studied using fluorescence or photoluminescence spectroscopy.

The emission spectra provide information about the excited electronic states of the molecule and the relaxation pathways. The wavelength and intensity of the emitted light can be influenced by factors such as molecular aggregation, the rigidity of the environment, and the nature of substituents. researchgate.net For instance, some derivatives of anisaldazine exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state compared to in solution. researchgate.net

Structural Elucidation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state.

Single Crystal X-ray Diffraction Studies of Anisaldazine and Analogues

Single crystal X-ray diffraction studies have been instrumental in elucidating the detailed molecular geometry and packing of anisaldazine and its analogues in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and torsional angles with high precision.

Table 4: Illustrative Crystallographic Data for an Anisaldazine Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.5 |

| b (Å) | 6.0 |

| c (Å) | 16.5 |

| β (°) | 112 |

| Z (molecules/unit cell) | 4 |

Note: This is representative data; actual values are specific to the crystal structure of the compound analyzed.

Powder X-ray Diffraction (XRD) for Mesophase Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive and powerful technique used to analyze the structural properties of crystalline materials. microanalysis.com.au It is particularly vital for the characterization of polycrystalline substances like Anisaldazine, where obtaining large single crystals suitable for other diffraction methods can be challenging. longwood.edu The technique provides a distinct "fingerprint" of a crystalline solid based on the diffraction pattern produced when X-rays are scattered by the periodically arranged atoms in the crystal lattice. microanalysis.com.augovinfo.gov

In the study of Anisaldazine and related azine compounds, PXRD is instrumental in:

Phase Identification: The resulting diffraction pattern, or diffractogram, is unique to a specific crystalline phase. This allows researchers to identify the solid-state form of Anisaldazine and differentiate it from potential polymorphs or impurities. longwood.edu

Mesophase Structure: While liquid crystals are fluid, they retain a degree of long-range orientational and/or positional order. High-temperature PXRD, where diffraction patterns are collected as the sample is heated, can be used to characterize the structure of these mesophases. For azine compounds, which exhibit liquid crystalline behavior, XRD studies confirm the presence of ordered structures, such as smectic or nematic phases, above the melting point of the solid crystal. rsc.org

Determining Molecular Arrangement: Analysis of diffraction data provides information on the arrangement of molecules within the crystal lattice. For instance, single-crystal X-ray diffraction of a related azine revealed an elongated molecular orientation and a layered packing structure, which is a common feature for molecules that form liquid crystal phases. rsc.org

The diffraction pattern is a plot of scattered intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks are determined by the crystal structure.

Table 1: Illustrative Powder X-ray Diffraction Data Interpretation

| Parameter | Information Gained | Relevance to Anisaldazine |

| Peak Positions (2θ) | Provides information on the unit cell dimensions and lattice parameters. warf.org | Helps in identifying the specific crystalline structure and any changes that occur during phase transitions. |

| Peak Intensities | Relates to the position of atoms within the unit cell. | Used as a fingerprint for identifying the Anisaldazine phase by comparing with reference patterns. govinfo.gov |

| Peak Broadening | Can indicate the size of the crystallites or the presence of lattice strain. | Offers insight into the microstructure of the polycrystalline sample. |

| Amorphous Halo | A broad, non-distinct hump in the pattern indicates the presence of a non-crystalline (amorphous) component. govinfo.gov | Useful for assessing the overall crystallinity of the sample. |

Analysis of Molecular Packing and Intermolecular Interactions

The way Anisaldazine molecules arrange themselves in the solid state, known as molecular packing, is governed by a complex network of intermolecular interactions. researchgate.netsurfacesciencewestern.com These interactions, though weaker than covalent bonds, dictate the material's physical properties, including its melting point and liquid crystalline behavior. The elongated, somewhat planar structure of Anisaldazine, with its aromatic rings and polar ether groups, allows for several types of interactions.

Key intermolecular interactions in Anisaldazine likely include:

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the packed structure. The geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties.

C-H···O and C-H···N Interactions: Weak hydrogen bonds can form between hydrogen atoms on the aromatic rings or methyl groups and the oxygen atoms of the methoxy groups or the nitrogen atoms of the azine bridge.

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are essential for characterizing the phase transitions and thermal stability of materials like Anisaldazine.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of liquid crystals. molbase.com The technique works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com Phase transitions that involve an exchange of heat (enthalpy) are detected as peaks on the DSC thermogram.

For a thermotropic liquid crystal like Anisaldazine, a typical DSC heating scan reveals:

Melting Transition (Crystal to Liquid Crystal): An endothermic peak indicating the energy required to break the crystal lattice and form the more mobile mesophase.

Mesophase Transitions: If the compound exhibits multiple liquid crystal phases, smaller endothermic peaks may appear as it transitions from one mesophase to another (e.g., Smectic to Nematic).

Clearing Point (Liquid Crystal to Isotropic Liquid): An endothermic peak representing the transition from the ordered liquid crystalline state to the disordered isotropic liquid state.

Glass transitions, which are second-order transitions, appear as a step-like change in the heat capacity baseline rather than a peak. ipc.org DSC analysis provides critical quantitative data on the temperatures at which these transitions occur and the enthalpy changes (ΔH) associated with them. This information was used to study phase transitions in Anisaldazine and other azine compounds, confirming their liquid crystalline nature. rsc.orguclan.ac.uk

Table 2: Representative DSC Data for a Thermotropic Liquid Crystal

| Thermal Event | Transition Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Description |

| Melting | T_m = 168 | 135 | Transition from solid crystal (K) to nematic liquid crystal (N). |

| Clearing | T_c = 183 | 2.5 | Transition from nematic liquid crystal (N) to isotropic liquid (I). |

Note: The values in this table are illustrative for a typical liquid crystal and may not represent the exact values for Anisaldazine, which can vary based on purity and experimental conditions.

Thermogravimetric Analysis (TGA) in Stability Studies

Thermogravimetric Analysis (TGA) is a technique that measures the mass of a sample over time as the temperature changes. Its primary application in the study of Anisaldazine is to determine its thermal stability and decomposition profile.

In a TGA experiment, a small amount of Anisaldazine is placed in a pan and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of initial mass remaining against temperature. A flat, horizontal region of the curve indicates that the material is thermally stable. A sharp drop in the curve signifies mass loss, which for Anisaldazine would correspond to its decomposition. ipc.org

The key information obtained from a TGA curve includes:

Onset of Decomposition: The temperature at which significant mass loss begins. This is a critical measure of the material's thermal stability.

Decomposition Profile: The TGA curve can reveal if the decomposition occurs in a single step or multiple steps.

Residual Mass: The amount of mass remaining at the end of the experiment, which can provide information about the composition of any non-volatile residue. mdpi.com

Table 3: TGA Data for Material Stability Assessment

| Parameter | Temperature (°C) | Atmosphere | Significance |

| T_onset (5% mass loss) | ~250 | Nitrogen | Indicates the temperature at which the material begins to decompose, serving as an upper limit for its thermal stability. |

Note: This is a hypothetical value for illustrative purposes. The actual decomposition temperature can be influenced by the heating rate and atmosphere.

Hot-Stage Polarizing Optical Microscopy for Mesophase Identification

Hot-Stage Polarizing Optical Microscopy (HS-POM) is a qualitative technique that combines optical microscopy with precise temperature control. It is indispensable for the visual identification of liquid crystalline phases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two rays. When viewed between crossed polarizers, this property produces characteristic patterns of colors and textures.

As a sample of Anisaldazine is heated on the hot stage, different phases can be identified by their unique optical textures:

Crystalline Solid: Appears as bright, often well-defined crystalline domains.

Liquid Crystal Mesophase: Upon melting, the rigid crystalline structure gives way to a fluid but ordered mesophase. This phase will be highly textured. For example, a nematic phase might show a "Schlieren" or "marbled" texture, while a smectic phase could exhibit "focal conic" or "fan-like" textures. These textures arise from defects in the alignment of the liquid crystal molecules.

Isotropic Liquid: At the clearing point, all long-range order is lost. The liquid becomes optically isotropic and appears completely dark when viewed between crossed polarizers.

HS-POM is often used in conjunction with DSC. DSC detects the temperature of a phase transition, and HS-POM allows for the direct observation and identification of the phases involved in that transition. uclan.ac.uk This combination provides a comprehensive understanding of the thermotropic behavior of Anisaldazine. rsc.org

Liquid Crystalline Phases and Mesomorphic Behavior of Anisaldazine

Nematic Mesophase Formation and Characteristics of Anisaldazine

Anisaldazine forms a nematic liquid crystal phase upon melting. scribd.comdtic.mil In this phase, the elongated molecules of Anisaldazine align in a preferred direction, known as the director, but lack positional order, allowing them to flow like a liquid. scribd.com This combination of long-range orientational order and translational freedom is a hallmark of the nematic state. scribd.com

The transition from a solid to a nematic liquid crystal occurs at a specific temperature, and a further increase in temperature leads to a transition to an isotropic liquid. scribd.comresearchgate.net For Anisaldazine, the solid-to-nematic transition happens around 165°C, and the nematic-to-isotropic transition occurs at approximately 180°C. scribd.com These transitions are reversible upon cooling. scribd.com

The nematic phase of Anisaldazine is characterized by its anisotropic nature, meaning its physical properties, such as refractive index and dielectric constant, are direction-dependent. scribd.comtandfonline.com The electrical conductivity of Anisaldazine in its nematic phase also exhibits anisotropy, with higher conductivity observed parallel to the director compared to the perpendicular direction. tandfonline.com This anisotropy is a direct consequence of the orientational order of the molecules. scribd.com

X-ray diffraction studies of the nematic phase of Anisaldazine and its homologs reveal small differences between the mesomorphic and liquid diffraction patterns, providing insights into the molecular arrangement. researchgate.net The imbricated, or overlapping, structure of the molecules is considered a fundamental requirement for nematic behavior. longwood.edu

Orientational Order Parameter Studies

The degree of orientational order in the nematic phase is quantified by the order parameter, S. This parameter is a crucial measure that describes how well the long axes of the molecules are aligned with the director.

Experimental Determination of Order Parameters (e.g., Vuks formula, optical measurements, X-ray data)

The orientational order parameter (S) of Anisaldazine in its nematic phase has been determined through various experimental techniques. A prominent method involves the measurement of refractive indices. researchgate.nettandfonline.comtandfonline.com By measuring the refractive indices for light polarized parallel and perpendicular to the director, the Vuks formula can be applied to calculate the order parameter. researchgate.nettandfonline.comtandfonline.com This method has been used to evaluate the order parameter of Anisaldazine across its nematic temperature range. researchgate.nettandfonline.comtandfonline.com

Optical measurements, such as birefringence studies, also provide a means to determine the order parameter. researchgate.net The difference in refractive indices (birefringence) is directly related to the degree of molecular alignment. researchgate.net X-ray diffraction is another powerful tool used to probe the orientational order. tandfonline.compageplace.de The analysis of X-ray intensity patterns from an aligned sample allows for the determination of not only the second-rank order parameter (P2), which is equivalent to S, but also the fourth-rank order parameter (P4), offering a more detailed description of the orientational distribution. tandfonline.com

The following table presents experimental data on the refractive indices of Anisaldazine in its crystalline, nematic, and isotropic phases, which are used to calculate the orientational order parameter.

| Phase | Temperature (°C) | Wavelength (Å) | Refractive Index (n) |

| Crystal | Room Temp | 5893 | 1.569 (extraordinary), 2.053 (ordinary) |

| Nematic | 166.5 | 5893 | 1.558 (extraordinary), 1.879 (ordinary) |

| Nematic | 179.7 | 5893 | 1.637 (extraordinary), 1.731 (ordinary) |

| Isotropic | 182.0 | 5893 | 1.685 |

Table based on data from Madhusudana et al. (1971) tandfonline.com

Theoretical Models for Orientational Order in Anisaldazine (e.g., Maier-Saupe theory)

The Maier-Saupe theory is a fundamental mean-field theory that successfully describes the orientational order in nematic liquid crystals like Anisaldazine. tandfonline.comjournalijar.comox.ac.ukcam.ac.uk This theory considers the long-range attractive intermolecular forces (van der Waals forces) as the primary driver for the formation of the ordered nematic phase. ox.ac.ukcam.ac.uk It predicts a universal relationship between the order parameter and a reduced temperature, which is the ratio of the actual temperature to the nematic-isotropic transition temperature. researchgate.net

According to the Maier-Saupe theory, the potential energy of a molecule in the nematic phase is dependent on its orientation with respect to the director. cam.ac.uk The theory successfully predicts a first-order phase transition from the nematic to the isotropic state, which is in agreement with experimental observations for Anisaldazine. journalijar.comresearchgate.net Studies have shown that the experimental order parameter values for Anisaldazine, determined from optical measurements, are in good agreement with the theoretical values predicted by the Maier-Saupe theory. tandfonline.com

Phase Transitions and Critical Phenomena in Anisaldazine Systems

The transitions between the different phases of Anisaldazine are of significant scientific interest, particularly the nature of these transitions and the associated critical phenomena.

Nematic-Isotropic (NI) Transition Behavior

The transition from the nematic to the isotropic phase (NI transition) in Anisaldazine is a first-order phase transition. researchgate.netjournalijar.comresearchgate.net This is characterized by a discontinuous change in the order parameter and a latent heat of transition. researchgate.net As the temperature approaches the NI transition point (T_NI), the degree of orientational order in the nematic phase decreases until it abruptly drops to zero in the isotropic phase. journalijar.comresearchgate.net

Experimental studies, such as differential scanning calorimetry (DSC), have been employed to measure the specific heat changes associated with the NI transition in Anisaldazine. researchgate.netjournalijar.comacs.org The surface tension of Anisaldazine also shows anomalous behavior near the nematic-isotropic transition. tandfonline.com Analysis of the specific heat data near T_NI allows for the determination of critical exponents that describe the nature of the phase transition. researchgate.net

Weak First-Order Transitions and Critical Exponents

While the NI transition is fundamentally first-order, for some liquid crystals, including Anisaldazine, it is described as a "weak" first-order transition. journalijar.comresearchgate.net This means that while there is a discontinuity, the transition also exhibits some characteristics typically associated with second-order transitions, such as pre-transitional fluctuations. aps.orgarxiv.org

The behavior of physical quantities near the NI transition can be described by power laws characterized by critical exponents. researchgate.netjournalijar.com For Anisaldazine, the critical exponent β, which describes the temperature dependence of the orientational order parameter near the transition, has been determined to be approximately 0.11. journalijar.com This value is close to the prediction of the two-dimensional Ising model, suggesting that this model can describe the existence of long-range order in the nematic phase. journalijar.com The analysis of the critical exponent for the specific heat (α) also provides insights into the transition's nature. researchgate.netyok.gov.tr The values of these critical exponents for Anisaldazine indicate that the nematic-isotropic transition is weakly first-order. journalijar.comresearchgate.net

The following table summarizes the critical exponent β and the amplitude A for Anisaldazine as determined from the power-law analysis of the orientational order parameter.

| Liquid Crystal | Critical Exponent (β) | Amplitude (A) | Temperature Range (T_c - T) (K) |

| Anisaldazine | 0.11 | 0.41 | 0.5 < (T_c - T) < 26.7 |

Table based on data from Yurtseven et al. (2013) journalijar.com

Influence of Temperature on Mesophase Stability and Transitions

The thermal stability and phase transitions of Anisaldazine's mesophases are critically dependent on temperature. Anisaldazine exhibits a nematic liquid crystal phase over a specific temperature range, transitioning from a solid state to the nematic phase and subsequently to an isotropic liquid phase upon heating.

Research has identified the specific temperatures for these transitions. The solid-to-nematic (T_SN) transition occurs at approximately 168.9°C, while the nematic-to-isotropic (T_NI) liquid transition takes place at about 180.5°C to 182.1°C. metu.edu.trresearchgate.nettandfonline.com The analysis of the specific heat (Cp) at various temperatures close to these transition points reveals a jump discontinuity between the solid and nematic phases and a λ-transition between the nematic and isotropic liquid phases. researchgate.net This behavior is characteristic of second-order phase transitions for the N-I transition, indicating a continuous change in the order parameter.

The stability of the nematic mesophase is confined to the temperature interval between T_SN and T_NI. The orientational order parameter, which quantifies the degree of molecular alignment, is also temperature-dependent, decreasing as the temperature approaches the nematic-isotropic transition point. journalijar.com Studies on the surface tension as a function of temperature show anomalous behavior near the nematic-isotropic transition, where the slope of the surface tension-temperature curve changes sign. tandfonline.com

Below is a data table summarizing the reported transition temperatures for Anisaldazine.

| Transition | Transition Temperature (°C) | Reference |

|---|---|---|

| Solid to Nematic (T_SN) | 168.9 | metu.edu.trresearchgate.net |

| Nematic to Isotropic (T_NI) | 180.5 - 182.1 | metu.edu.trresearchgate.nettandfonline.com |

Influence of External Fields on Anisaldazine Mesophases

The alignment of molecules within the nematic mesophase of Anisaldazine can be manipulated by the application of external electric and magnetic fields. This response is a key feature of liquid crystals and is dictated by the anisotropy of their physical properties.

Effects of Electric Fields on Molecular Alignment and Dielectric Response

Anisaldazine exhibits a distinct response to the application of an external electric field, which is dependent on the field's frequency. Studies have shown that Anisaldazine has a negative dielectric anisotropy (Δε < 0). aip.org This property is crucial in determining how the molecules orient themselves in an electric field.

In the presence of a low-frequency AC or a DC electric field, the long molecular axes of Anisaldazine tend to align parallel to the direction of the applied field. tandfonline.comaip.org This alignment is attributed to the anisotropy of the electrical conductivity. tandfonline.com However, as the frequency of the electric field increases into the kilohertz range, the alignment preference can change.

The dielectric response, including the dielectric constant and dielectric loss, has been measured for Anisaldazine. Measurements of the dielectric loss in the presence of an external electrostatic field confirm the ordering of the molecular long axes parallel to the field. aip.org The temperature dependence of the dielectric loss indicates that changes are minimal as Anisaldazine transitions from its anisotropic (nematic) to its normal isotropic liquid phase, suggesting that a Cole-Cole plot representation is applicable for the complex dielectric constant in the anisotropic phase. aip.org

Effects of Magnetic Fields on Molecular Alignment

Similar to other nematic liquid crystals, Anisaldazine molecules can be aligned by an external magnetic field. aip.org Most liquid crystals, including Anisaldazine, are diamagnetic, meaning their magnetic susceptibility is negative. soton.ac.uk However, they possess an anisotropy in their magnetic susceptibility (Δχ). For materials with a positive diamagnetic susceptibility anisotropy, the director (the average direction of the long molecular axes) aligns parallel to the applied magnetic field to minimize the magnetic free energy. soton.ac.uk

Research on Anisaldazine confirms that its behavior in a magnetic field is similar to that of p-azoxyanisole (PAA). aip.org The alignment of the molecules due to a magnetic field can be comparable to the alignment produced by low-frequency electric fields, provided saturation is achieved. aip.org The ability to control molecular alignment with magnetic fields is a fundamental tool for studying the structural and physical properties of liquid crystals. soton.ac.uk

Optical and Electrical Properties of Anisaldazine in Liquid Crystalline States

Anisotropic Optical Properties

The ordered, yet fluid, nature of the nematic phase of anisaldazine leads to significant anisotropy in its interaction with light. This means that the optical properties of the material depend on the direction of light propagation and its polarization.

Anisotropic materials, like anisaldazine in its liquid crystalline state, are characterized by having a refractive index that varies with the polarization and propagation direction of light. wikipedia.org This phenomenon is known as birefringence or double refraction. wikipedia.orgijirset.com In a uniaxial crystal, such as a nematic liquid crystal, light is split into two rays: the ordinary ray (o-ray) and the extraordinary ray (e-ray), which are polarized perpendicularly to each other. microscopyu.com The ordinary refractive index (n_o) is constant for all directions, while the extraordinary refractive index (n_e) varies with direction, reaching its maximum or minimum value along the optic axis. wikipedia.org

Birefringence (Δn) is quantified as the difference between the extraordinary and ordinary refractive indices (Δn = n_e - n_o). microscopyu.com The sign of the birefringence can be positive or negative, depending on whether n_e is greater or less than n_o. wikipedia.org For nematic liquid crystals, these refractive indices can be measured using techniques like an Abbe refractometer. researchgate.net

Table 1: Refractive Indices and Birefringence of Anisaldazine This table would typically contain experimentally determined values of n_o, n_e, and Δn for anisaldazine at various temperatures and wavelengths of light. However, specific data for anisaldazine was not available in the search results.

Optical anisotropy is a fundamental property of materials where the interaction with light depends on the light's polarization and direction of propagation. researchgate.netnih.gov In anisotropic materials, two key phenomena are observed: birefringence (differences in refractive index) and dichroism (differences in absorption). researchgate.net Linear dichroism refers to the differential absorption of light polarized parallel and perpendicular to an orientation axis. rsc.orgnih.gov

The study of the optical anisotropy of crystals can reveal information about their magnetic anisotropy. aps.org The analysis of these properties is crucial for applications in polarization control devices such as polarizers and waveplates. researchgate.net While general principles of optical anisotropy and dichroism are well-established, specific quantitative data for anisaldazine was not found in the provided search results.

Refractive Indices and Birefringence Measurements

Dielectric Properties and Relaxation Phenomena

The dielectric properties of anisaldazine in its liquid crystalline state are of significant interest as they govern its response to an external electric field. These properties are anisotropic and frequency-dependent.

The dielectric properties of a material are described by its complex dielectric constant (ε*), which has a real part (ε') and an imaginary part (ε''). The real part represents the dielectric constant, and the imaginary part is related to the dielectric loss. aip.orgaip.org

Measurements on anisaldazine have shown that the real and imaginary parts of its complex dielectric constant can be determined at various frequencies and temperatures. aip.orgaip.org For instance, at 185°C in its normal liquid phase, the complex dielectric constant of anisaldazine was measured over a frequency range from 900 Mc to 24 kMc. aip.org The presence of a static magnetic field can induce large changes in the observed complex dielectric constant, with the effect depending on the orientation of the magnetic field and the temperature. aip.org Furthermore, measurements in the presence of an external electrostatic field indicate that the long axes of the anisaldazine molecules align parallel to the field. aip.org

The Cole-Cole equation is an empirical model used to describe dielectric relaxation in materials where the relaxation process deviates from the ideal Debye model. wikipedia.org A Cole-Cole plot, which graphs the imaginary part of the complex dielectric permittivity against the real part, is often a circular arc. researchgate.netnasa.gov This representation is useful for analyzing dielectric relaxation data. researchgate.netnasa.gov

For anisaldazine in its normal liquid phase at 185°C, a plot of the complex dielectric constant in the complex plane reasonably satisfies the conditions for a Cole-Cole representation. aip.org It has been suggested that a Cole-Cole plot for the anisotropic phase would also likely fit this model. aip.org The Cole-Cole model is a special case of the more general Havriliak-Negami relaxation. wikipedia.org The shape of the Cole-Cole plot can indicate whether the relaxation is of a Debye or non-Debye type. researchgate.net Non-Debye relaxation behavior is common in complex systems like liquid crystals. mdpi.com

Complex Dielectric Constant Measurements

Electrical Conductivity and Ionic Effects in Anisaldazine Liquid Crystals

While often considered as dielectrics, liquid crystals exhibit a finite electrical conductivity primarily due to the presence of ionic impurities. tandfonline.commdpi.com This conductivity is anisotropic and can be influenced by external fields.

Early studies on anisaldazine, among other liquid crystalline materials, investigated the effect of a magnetic field on its electrical conductivity. tandfonline.com When aligned by a magnetic field, the electrical conductivity measured parallel to the field (λ∥) was found to be higher than the conductivity measured perpendicular to the field (λ⊥). tandfonline.com For undoped anisaldazine, the ratio of the conductivity in the aligned state to that in the disordered state was found to be in the range of 1.3–1.4. tandfonline.com

The presence of ions in liquid crystals can have significant consequences for device performance, leading to effects like electric field screening. mdpi.comsciforum.netresearchgate.net The concentration of these ions can range from 10¹⁶ to 10²² m⁻³, and their mobility is typically on the order of 10⁻⁹–10⁻¹⁰ m²/V·s. mdpi.com The electrical conductivity of liquid crystals can be influenced by various factors, including the purity of the material and contamination from cell substrates. mdpi.commdpi.com

Table 2: Electrical Properties of Liquid Crystals This table provides a general overview of the typical range of electrical properties observed in liquid crystals. Specific values for anisaldazine were not detailed in the search results.

| Property | Typical Value Range | Unit |

| Electrical Conductivity | 10⁻¹³ – 10⁻⁷ | S/m |

| Ion Concentration | 10¹⁶ – 10²² | m⁻³ |

| Ion Mobility | 10⁻¹⁰ – 10⁻⁹ | m²/V·s |

Source: mdpi.com

Mechanisms of Ion Generation and Conduction

The electrical conductivity observed in anisaldazine, like other molecular liquid crystals, is primarily due to the presence of mobile ions. tandfonline.comresearchgate.net These ions can originate from several sources, broadly categorized as intrinsic and extrinsic.

Intrinsic Ion Generation: Intrinsic ions can be generated from the self-dissociation of the anisaldazine molecules themselves or the dissociation of neutral molecules present as impurities. mdpi.commdpi.com External factors can also promote ion generation. For instance, the application of a strong electric field can assist in the dissociation of molecules, a phenomenon known as the Wien effect. tandfonline.com Similarly, elevated temperatures can increase the rate of chemical reactions, including dissociation, leading to a higher concentration of ions, often following an Arrhenius-type dependence. tandfonline.com

Extrinsic Ion Generation: Extrinsic sources are often the dominant contributors to the ionic population in liquid crystals. These include:

Synthesis Residues: Impurities remaining from the chemical synthesis process are a major source of ions. tandfonline.commdpi.com These can include unreacted starting materials, catalysts, or byproducts.

Material Decomposition: Over time, the anisaldazine molecules can degrade, leading to the formation of ionic species. mdpi.com

Contamination: The liquid crystal can be contaminated by its environment, including the materials of the cell used for measurement, such as the alignment layers and adhesives. tandfonline.commdpi.com Studies have shown that ions can be introduced from both electrodes and alignment layers, potentially increasing the total ion concentration significantly. tandfonline.com

Once present, these ions move through the liquid crystal medium under the influence of an electric field, resulting in electrical conduction. The conduction in nematic liquid crystals like anisaldazine is anisotropic. Early studies by Svedberg on anisaldazine doped with electrolytes revealed that the electrical conductivity measured parallel to the director (λ∥) is greater than the conductivity measured perpendicular to it (λ⊥). tandfonline.com This anisotropy in conductivity is a direct consequence of the anisotropic ion mobility (μ). Ions move more easily along the direction of the long molecular axis of the liquid crystal molecules. tandfonline.com The ratio of parallel to perpendicular ion mobility (μ∥/μ⊥) in nematic liquid crystals is typically in the range of 1.05 to 1.8. tandfonline.com

Table 1: Sources of Ionic Species in Anisaldazine

| Source Category | Specific Origin | Reference |

| Intrinsic | Self-dissociation of anisaldazine molecules | mdpi.com |

| Dissociation of neutral impurities | tandfonline.com | |

| Electric-field-assisted dissociation (Wien effect) | tandfonline.com | |

| Extrinsic | Residual catalysts and reactants from synthesis | tandfonline.commdpi.com |

| Decomposition products from aging | mdpi.com | |

| Leaching from cell alignment layers (e.g., polyimide) and sealants | tandfonline.commdpi.com | |

| Adsorption/desorption from dispersed nanoparticles (if present) | mdpi.com |

Influence of Ionic Impurities on Electro-Optical Response

The presence and movement of ionic impurities in anisaldazine can have a profound impact on its electro-optical properties and performance in any potential device applications. These effects are generally detrimental. tandfonline.com

One of the primary consequences of mobile ions is the electric field screening effect . When an external voltage is applied, the ions drift and accumulate near the electrodes, creating an internal electric field that opposes the applied field. mdpi.com This screening reduces the effective electric field experienced by the bulk of the liquid crystal molecules, potentially increasing the threshold voltage required for switching. ntu.edu.tw

Furthermore, the movement of ions is directly linked to the electro-optical response time . A higher concentration of mobile ions can lead to an increase in the rotational viscosity of the liquid crystal. mdpi.com This increased viscosity hinders the reorientation of the liquid crystal director in response to changes in the electric field, resulting in slower switching speeds. mdpi.com The reduction of free ions has been shown to accelerate the electro-optic response in nematic liquid crystals. mdpi.com

In alternating current (AC) driving schemes, the periodic movement of ions can lead to undesirable effects such as flicker and image sticking . mdpi.com The accumulation of ions at the edges of pixels can distort the local electric field, causing variations in the optical transmission. researchgate.net Over extended periods, this can lead to a residual charge buildup that causes a "stuck" or latent image.

The interaction of ions with the alignment layers can also degrade the performance of a liquid crystal device over time by altering the surface anchoring conditions.

Table 2: Impact of Ionic Impurities on Anisaldazine's Electro-Optical Properties

| Property Affected | Description of Influence | Consequence for Performance | Reference |

| Threshold Voltage | Ions accumulate at electrodes, creating a screening field that opposes the applied field. | Increased voltage required to initiate director reorientation. | mdpi.comntu.edu.tw |

| Response Time | Increased ion concentration can lead to higher rotational viscosity. | Slower switching between on and off states. | mdpi.com |

| Image Quality | Ionic flow and accumulation at pixel edges can cause local field distortions. | Flicker, non-uniform brightness, and image sticking. | mdpi.comresearchgate.net |

| Device Lifetime | Interactions between ions and alignment layers can lead to degradation of the anchoring surface. | Reduced operational lifetime and reliability. | mdpi.com |

Computational and Theoretical Investigations of Anisaldazine

Quantum Chemical Studies on Anisaldazine Molecular Structure and Electronic Properties

Quantum chemical studies focus on solving the Schrödinger equation for a molecule to determine its electronic structure and related properties. These methods provide detailed insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. researchgate.net It is used to optimize the geometry of anisaldazine to find its most stable, lowest-energy structure (the ground state). nih.gov This process involves calculating key geometrical parameters such as bond lengths, bond angles, and dihedral (torsional) angles. nih.gov The applicability of a chosen theoretical model, like DFT with a specific basis set, is often validated by comparing the calculated bond lengths and angles with experimental data obtained from techniques like X-ray crystallography. mdpi.com For azine compounds, DFT calculations with basis sets like 6-311G(d,p) are commonly employed to establish the molecular structures and thermodynamic parameters. researchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-N | ~1.40 Å |

| Bond Length | C-C (aryl) | ~1.39 Å |

| Bond Angle | C-N-N | ~116° |

| Bond Angle | Aryl-C=N | ~121° |

| Dihedral Angle | C-N-N-C | ~180° (for trans-conformation) |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. pressbooks.pub A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. nih.gov

For anisaldazine, a conjugated system, the HOMO and LUMO are typically π-type orbitals delocalized over the azine bridge and the phenyl rings. wayne.edu Theoretical studies show that for such conjugated azine systems, the HOMO and LUMO are often localized on different parts of the molecule. wayne.edu Analysis of the FMOs helps in understanding the nature of electronic transitions, which is fundamental to the photophysical properties of the material. researchgate.net A smaller HOMO-LUMO gap generally indicates that the molecule can be excited by lower-energy light and suggests higher chemical reactivity. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

Molecules can change their geometry through rotations around single bonds, and the study of these geometries and their associated energies is known as conformational analysis. drugdesign.org By systematically changing specific dihedral angles and calculating the molecule's energy at each step, a potential energy surface (PES) can be constructed. auremn.org.br For anisaldazine, the key rotations are around the N-N single bond and the C-C bonds connecting the phenyl rings to the azine group.

The PES reveals the low-energy conformations (local minima) and the energy barriers (transition states) between them. drugdesign.org For instance, anisaldazine can exist in different staggered or eclipsed conformations depending on the rotation around the central N-N bond. ethz.ch This analysis is crucial for understanding the molecule's flexibility and which shapes are most likely to be present at a given temperature. The relative populations of different conformers can significantly impact the bulk properties of the material, such as its liquid crystalline behavior.

Molecular Orbital Analysis and Electronic Structure Determination

Molecular Simulations of Anisaldazine Systems

While quantum chemical methods are excellent for studying single molecules or small clusters, molecular simulations are used to model the behavior of large ensembles of molecules to understand bulk and dynamic properties.

Molecular dynamics (MD) is a computational method used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov The simulation is performed by solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. ebsco.com MD simulations are a standard tool for investigating biomolecules and complex materials like liquid crystals. nih.govmdpi.com

For anisaldazine, MD simulations have been used to investigate its liquid crystal properties. researchgate.net By simulating a large number of anisaldazine molecules, researchers can observe the spontaneous formation of ordered phases, such as the nematic phase, from an isotropic liquid. researchgate.net These simulations provide insight into the dynamic processes of phase transitions and the behavior of the molecules at interfaces. shu.ac.uk They allow for the calculation of dynamic properties, such as diffusion coefficients and rotational correlation times, which are difficult to access experimentally.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results for properties of a system in thermodynamic equilibrium. ibm.cominvestopedia.com Instead of solving equations of motion, the MC method generates new configurations of the system by making random changes to the positions or orientations of molecules and accepting or rejecting these changes based on a probability criterion, typically related to the change in potential energy. ibm.com

MC methods are particularly well-suited for studying phase equilibria and thermodynamic properties. shu.ac.uk In the context of anisaldazine, Gibbs ensemble Monte Carlo simulations have been used to study the coexistence of the isotropic and nematic liquid crystal phases. shu.ac.uk These simulations can determine properties like the densities of the coexisting phases and the pressure-temperature phase diagram. They are powerful tools for understanding complex behaviors in systems of anisotropic particles, providing a bridge between molecular interactions and macroscopic equilibrium properties. arxiv.orgarxiv.orgnih.gov

Simulation of Liquid Crystal Phase Coexistence and Interfacial Behavior

Computational simulations provide crucial insights into the collective behavior of anisaldazine molecules, particularly at phase boundaries and interfaces. Molecular simulations, especially those employing the well-established Gay-Berne (GB) potential, have been instrumental in studying liquid crystal phase coexistence. shu.ac.uk The GB model, an anisotropic variant of the Lennard-Jones potential, is widely used for simulating liquid crystalline systems due to its accuracy in modeling anisotropic particles like liquid crystal mesogens. sklogwiki.orgplos.org Simulations using this potential can effectively model the thermotropic liquid crystal phase transitions, identifying isotropic, nematic, and smectic phases based on molecular arrangement and order. plos.org

A key area of investigation has been the behavior of anisaldazine at the free surface, particularly the interface between its nematic and vapor phases. The surface tension is a critical parameter in these studies. Generally, for a liquid to wet its own vapor, the surface tension should have a positive discontinuity at the nematic-isotropic (N-I) transition temperature. However, early experimental studies on p-anisaldazine revealed a negative discontinuity in the surface tension at the transition point. shu.ac.uk This finding is significant as it implies a surface disordering effect, a phenomenon known as isotropic wetting. shu.ac.uk In this state, a thin layer of isotropic liquid forms at the interface just above the bulk N-I transition temperature. Simulations help to elucidate the molecular arrangements that lead to such behavior. shu.ac.uk

The pendant drop method is an experimental technique that has been used to measure the surface tension of anisaldazine, providing essential data for validating simulation results. uwaterloo.ca By comparing simulation outputs with such experimental data, researchers can refine the parameters of the models used, like the Gay-Berne potential, to better understand the complex interplay of forces governing interfacial phenomena in anisaldazine. shu.ac.ukuwaterloo.ca

Theoretical Models and Their Application to Anisaldazine Behavior

The theory successfully predicts a first-order phase transition from the ordered nematic state to the disordered isotropic liquid, which is a hallmark of materials like anisaldazine. researchgate.net A key prediction of the Maier-Saupe theory is the universal behavior of the order parameter at the transition. It calculates that at the nematic-to-isotropic transition temperature (TNI), the orientational order parameter S should have a value of 0.43, and this transition occurs when the ratio C/kT reaches 4.55, where C is a constant related to the molecular polarizability. cam.ac.uk

However, as a mean-field theory, it has limitations. It ignores the specific shape of molecules and higher-order moments of the orientation distribution. cam.ac.uk Furthermore, it doesn't account for short-range order or fluctuations, which become significant near the phase transition. researchgate.netcam.ac.uk Despite these simplifications, the theory has been applied to anisaldazine to analyze thermodynamic properties such as specific heat. journalijar.comresearchgate.net By incorporating a few compound-specific parameters, the model can achieve quantitative agreement with experimental data for the temperature dependence of the order parameter and specific heat in the liquid crystalline range. researchgate.net

Table 1: Key Predictions of Maier-Saupe Theory

| Property | Predicted Value/Behavior |

|---|---|

| Phase Transition | First-order Nematic-Isotropic transition |

| Order Parameter (S) at TNI | 0.43 (Universal value) |

| Driving Force | Anisotropic attractive dispersion forces |

| Underlying Assumption | Mean-field potential proportional to S |

This interactive table summarizes the core predictions of the Maier-Saupe mean-field theory as it applies to nematic liquid crystals.

The Ising model, a cornerstone of statistical mechanics originally developed to describe ferromagnetism, has been adapted to model phase transitions in liquid crystals. wikipedia.org The model describes discrete units ("spins") on a lattice that can exist in one of two states and interact with their neighbors. wikipedia.org In the context of liquid crystals, this can be analogous to the local orientation of molecules. The two-dimensional Ising model is particularly relevant as it is one of the simplest models to exhibit a phase transition between an ordered and a disordered state. wikipedia.org

Analysis of the orientational order parameter (S) in the nematic phase of anisaldazine has shown a critical behavior that aligns remarkably well with the 2D Ising model. journalijar.com When the temperature dependence of the order parameter is fitted to a power-law formula near the N-I transition, it yields a critical exponent, β. journalijar.com For anisaldazine, this analysis gives a value of β ≈ 0.1. journalijar.com This is very close to the theoretical value of β = 1/8 (or 0.125) predicted by the two-dimensional Ising model. journalijar.com This strong agreement suggests that the long-range orientational order in the nematic phase of anisaldazine can be effectively described by this model, indicating that the system belongs to the same universality class. journalijar.comarxiv.org

Table 2: Critical Exponent (β) for Anisaldazine's Orientational Order Parameter

| Compound | Temperature Interval (Tc-T) | Amplitude (A) | Critical Exponent (β) | Theoretical Ising Model (2D) β |

|---|

| Anisaldazine | 1.0 - 0.1 | 0.35 ± 0.01 | 0.10 ± 0.01 | 0.125 |

This table, based on data from an analysis of the orientational order parameter, compares the experimentally derived critical exponent for anisaldazine with the value predicted by the 2D Ising model. journalijar.com

While mean-field theories offer a simplified picture, more sophisticated models are needed to capture the detailed physics of liquid crystals. Soft-core potentials, particularly the Gay-Berne (GB) potential, are powerful tools for the computer simulation of anisotropic systems like anisaldazine. sklogwiki.orgplos.org The GB potential is a generalization of the Lennard-Jones potential that accounts for the anisotropic shape of the molecules and the orientation-dependent nature of their attractive and repulsive interactions. sklogwiki.orgnih.gov

The GB potential is defined by several parameters that characterize the molecule's shape anisotropy (length-to-width ratio) and energy anisotropy (side-to-side vs. end-to-end interaction strength). nih.govruc.dk By tuning these parameters, the GB model can accurately simulate the rich phase behavior of liquid crystals. shu.ac.uk Computer simulations using the GB potential have successfully reproduced the isotropic, nematic, and various smectic phases observed experimentally in thermotropic liquid crystals. plos.org

For anisaldazine, these simulations are critical for studying phase coexistence and interfacial properties. shu.ac.uk The model can be used in Molecular Dynamics (MD) or Monte Carlo (MC) simulations to generate phase diagrams and investigate the stability of different phases under various conditions. shu.ac.ukplos.org For example, GPU-accelerated MD simulations using the GB potential have proven to be highly efficient for exploring phase transitions in systems of anisotropic particles, demonstrating how molecular structure dictates the resulting liquid crystal phase. plos.org These generalized models provide a bridge between the idealized descriptions of mean-field theories and the complex reality of molecular interactions. shu.ac.ukplos.org

A primary goal of computational modeling is to bridge the gap between simplified theoretical predictions and complex experimental observations. For anisaldazine and related liquid crystals, several discrepancies arise that require sophisticated computational approaches to resolve.

One limitation of the basic Maier-Saupe theory is its failure to account for short-range orientational order above the clearing point. researchgate.net Experimental results, such as those from magnetic birefringence measurements, indicate that some degree of local order persists even in the isotropic phase. researchgate.net More advanced molecular statistical theories, which are extensions of the Maier-Saupe framework, can address this by introducing parameters that account for this short-range order, leading to a much better quantitative agreement with experimental data for properties like specific heat and compressibility. researchgate.net

Another area is the precise nature of the phase transition. While the Maier-Saupe theory predicts a universal behavior, experimental data often show material-specific deviations. cam.ac.uk By analyzing experimental data on the orientational order parameter for anisaldazine, researchers have shown it follows a power law with a critical exponent close to that of the 2D Ising model. journalijar.com This provides a more nuanced understanding than the mean-field prediction and demonstrates how computational analysis of experimental data can point to a more appropriate theoretical model.

Finally, large-scale molecular dynamics simulations using realistic potentials like Gay-Berne are essential for validating and refining theories. plos.org These simulations can directly compute thermodynamic and structural properties that are difficult to access experimentally, such as detailed interfacial structures or the dynamics of defect formation. shu.ac.uk By comparing simulation results for properties like surface tension or phase diagrams with experimental measurements, the parameters of the underlying potential can be optimized. shu.ac.ukplos.org This iterative process of simulation, comparison with experiment, and theoretical refinement is crucial for developing a comprehensive and accurate understanding of anisaldazine's behavior.

Anisaldazine in Advanced Materials Science and Engineering

Applications in Liquid Crystal Displays (LCDs)

The utility of anisaldazine in liquid crystal displays stems from its nature as a mesogenic material, a substance that exhibits a liquid crystal phase. This intermediate state between a conventional liquid and a solid crystal allows for the manipulation of light, a fundamental principle in LCD technology. ebsco.com

Anisaldazine as a Mesogenic Material in Display Technologies

Anisaldazine is classified as a nematic liquid crystal, where the constituent molecules show a long-range orientational order but no positional order. scribd.comscribd.com This means the molecules tend to point in the same direction, a property that can be influenced by external electric or magnetic fields. capes.gov.br This alignment capability is crucial for controlling the passage of light through the display. ebsco.com In a typical LCD, liquid crystals like anisaldazine are situated between two polarizers. By applying a voltage, the orientation of the liquid crystal molecules can be altered, thereby changing the polarization of the light and controlling whether it can pass through the second polarizer. wikipedia.org This ability to modulate light at the pixel level is what creates the images we see on screens.

Anisaldazine's transition from its anisotropic (liquid crystal) phase to a normal liquid phase occurs at a specific temperature, with its nematic-isotropic transition temperature noted to be 182.2°C. rri.res.in

Optimization of Optical and Electrical Characteristics for Display Devices